molecular formula C17H18F3N3 B12604027 n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 917895-63-7

n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12604027
CAS No.: 917895-63-7
M. Wt: 321.34 g/mol
InChI Key: QIRKIPFVIHPMSC-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound offered for research and development purposes. This molecule features a pyrimidine core, a common scaffold in medicinal chemistry, which is substituted with a cyclopentylamino group, a 3-methylphenyl ring, and a trifluoromethyl (CF3) group . The presence of the trifluoromethyl group is of significant interest in drug discovery, as this moiety is known to enhance key properties of a molecule, including its metabolic stability and membrane permeability, which can lead to improved bioavailability . Compounds with similar structural features, such as a pyrimidine core combined with a cyclopentyl group, are frequently investigated in pharmaceutical research, particularly in the development of kinase inhibitors and other targeted therapies . Researchers can leverage this compound as a key intermediate or building block for synthesizing more complex molecules, or as a core structure for developing novel bioactive agents. It is provided as a characterizable solid for use in laboratory studies. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

917895-63-7

Molecular Formula

C17H18F3N3

Molecular Weight

321.34 g/mol

IUPAC Name

N-cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C17H18F3N3/c1-11-5-4-6-12(9-11)14-10-21-16(17(18,19)20)23-15(14)22-13-7-2-3-8-13/h4-6,9-10,13H,2-3,7-8H2,1H3,(H,21,22,23)

InChI Key

QIRKIPFVIHPMSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F

Origin of Product

United States

Biological Activity

n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core with various substituents that may influence its biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy as therapeutic agents. The chemical formula for this compound is C16H18F3N3C_{16}H_{18}F_3N_3, with a molecular weight of 321.33 g/mol.

Research indicates that compounds with similar structures often interact with specific molecular targets, including kinases and receptors involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in tumor cells .

Table 1: Mechanisms of Action of Pyrimidine Derivatives

Compound TypeTarget Enzyme/PathwayBiological Effect
Pyrimidine Kinase InhibitorsCDK4/Cyclin D1Induction of apoptosis
Trifluoromethyl PyrimidinesEGFRInhibition of phosphorylation
Amide DerivativesVarious ReceptorsModulation of signaling pathways

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. For example, it has been tested against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The compound showed IC50 values in the range of 5 μg/ml to 20 μg/ml, indicating effective inhibition compared to standard chemotherapeutics like doxorubicin .

Case Study: Anticancer Activity Assessment
In a comparative study, this compound was evaluated alongside established drugs. The results indicated that while it was less potent than doxorubicin, it still presented a promising profile for further development.

Other Biological Activities

Beyond anticancer properties, this compound has also shown potential in other areas:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with substituents at positions 2, 4, and 5 are widely studied for their biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Substituent Variations at Position 2

  • Trifluoromethyl vs. Methyl :
    The trifluoromethyl group in the target compound (position 2) is electron-withdrawing, enhancing electrophilic reactivity and metabolic resistance. In contrast, N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine (CAS 917895-73-9) features a methyl group at position 2, which is less electron-withdrawing and may reduce stability under oxidative conditions .

  • Chloro vs. Trifluoromethyl :
    2-Chloro-N-[2-(propan-2-ylsulfonyl)phenyl]-5-(trifluoromethyl)pyrimidin-4-amine () replaces the trifluoromethyl group with chlorine. Chlorine, while also electron-withdrawing, is less lipophilic and may alter binding kinetics in biological targets .

Substituent Variations at Position 4

  • Cyclopentylamine vs. Aromatic Amines: The cyclopentylamine group in the target compound likely improves solubility and membrane permeability compared to aromatic amines like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). The latter’s fluorophenyl group introduces electronegativity but may increase steric hindrance .

Substituent Variations at Position 5

  • 3-Methylphenyl vs. 4-Methylphenyl :
    The target compound’s 3-methylphenyl group (meta-substitution) creates distinct steric and electronic effects compared to N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine (para-substitution). Para-substituted analogs often exhibit higher symmetry and packing efficiency in crystal structures .

  • Aminomethyl vs. Direct Substitution: Compounds like 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () feature a flexible aminomethyl linker at position 5, enabling conformational adaptability in binding interactions. In contrast, the target compound’s rigid 3-methylphenyl group may restrict rotational freedom .

Structural and Functional Implications

Crystallographic and Conformational Data

  • Dihedral Angles: Pyrimidine derivatives with aryl substituents (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) exhibit dihedral angles between 12–86° between the pyrimidine ring and substituents, influencing molecular planarity and stacking interactions .
  • Hydrogen Bonding: Compounds like 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine form N—H⋯N and C—H⋯O bonds, stabilizing crystal structures. The trifluoromethyl group in the target compound may reduce hydrogen-bond donor capacity but enhance hydrophobic interactions .

Data Tables

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Properties
Target Compound Trifluoromethyl Cyclopentylamine 3-Methylphenyl High lipophilicity, stable
N-cyclopentyl-2-methyl-5-(4-methylphenyl)... Methyl Cyclopentylamine 4-Methylphenyl Lower metabolic stability
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)... Phenyl 2-Fluorophenylamine 4-Methoxyphenylaminomethyl Flexible linker, H-bonding
2-Chloro-N-[2-(propan-2-ylsulfonyl)... Chlorine Propan-2-ylsulfonylphenyl Trifluoromethyl Electrophilic, moderate lipophilicity

Preparation Methods

Synthetic Routes

The preparation of this compound can be categorized into several key synthetic routes:

  • Condensation Reactions : The synthesis often begins with the condensation of cyclopentylamine with 3-methylbenzaldehyde to form an intermediate Schiff base.

  • Cyclization : The Schiff base undergoes cyclization with trifluoromethylpyrimidine derivatives under either acidic or basic conditions, resulting in the formation of the desired pyrimidine ring.

  • Purification : The final product is purified through methods such as recrystallization or chromatography to achieve the desired purity and yield.

Detailed Reaction Conditions

Step Reagents/Conditions Description
Condensation Cyclopentylamine, 3-methylbenzaldehyde Forms Schiff base through nucleophilic attack on carbonyl carbon.
Cyclization Trifluoromethylpyrimidine, Acid/Base Catalysts Cyclization occurs, forming the pyrimidine ring structure.
Purification Recrystallization or Chromatography Isolates pure n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine.

In industrial settings, the synthesis of this compound may involve optimizing various parameters to enhance yield and purity. Key factors include:

  • Catalysis : The use of catalysts can significantly improve reaction rates and selectivity.

  • Temperature Control : Maintaining optimal temperatures is crucial for favoring desired reactions and minimizing by-products.

  • Solvent Selection : Choosing appropriate solvents can facilitate better solubility of reactants and enhance reaction efficiency.

This compound can undergo various chemical transformations:

Types of Reactions

  • Oxidation : Can be converted to oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.

  • Reduction : Functional groups may be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution : Nucleophilic or electrophilic substitutions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Reaction Type Common Reagents Conditions
Oxidation Hydrogen peroxide, Potassium permanganate Varies based on substrate
Reduction Sodium borohydride, Lithium aluminum hydride Anhydrous conditions
Substitution Halogens, Alkylating agents Typically reflux conditions

This compound is being investigated for its potential biological activities in various fields:

Chemistry

Utilized as a building block for synthesizing more complex molecules.

Biology

Studied for its potential enzyme inhibition or receptor binding activities.

Medicine

Investigated for therapeutic effects, particularly in oncology as an inhibitor of specific kinases.

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